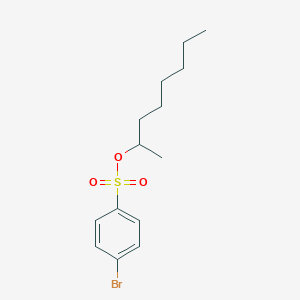
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties It is characterized by the presence of silicon atoms in its molecular framework, which imparts distinct chemical and physical properties
Preparation Methods
The synthesis of 2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane involves several steps. One common method includes the reaction of vinylsilane with tetraphenylcyclotrisiloxane under specific conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, forming a variety of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds, which are valuable in various chemical reactions and processes.
Biology and Medicine:
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets through its silicon atoms. These interactions can influence the reactivity and stability of the compound, making it suitable for various applications. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has a similar silicon-based structure but differs in the number and type of substituents.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: While this compound contains boron instead of silicon, it shares some structural similarities.
4,4′,4′′,4′′′-(Ethene-1,1,2,2-tetrayl)tetraphenol: This compound has a similar phenyl group arrangement but lacks the silicon atoms present in this compound .
Properties
CAS No. |
1457-02-9 |
|---|---|
Molecular Formula |
C27H26O3Si3 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C27H26O3Si3/c1-3-31(2)28-32(24-16-8-4-9-17-24,25-18-10-5-11-19-25)30-33(29-31,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h3-23H,1H2,2H3 |
InChI Key |
UJBALHNVOFGUCF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



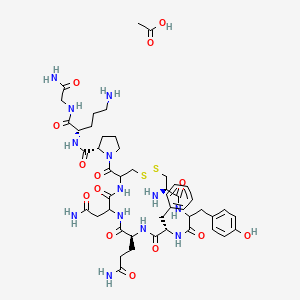
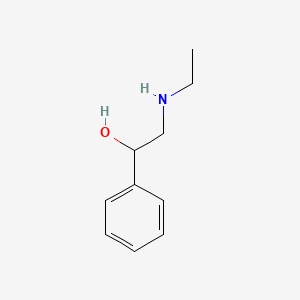
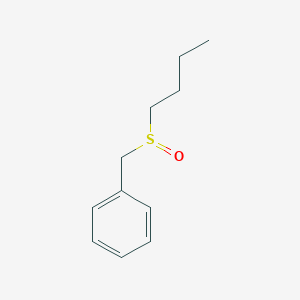
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
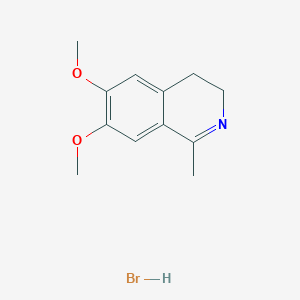

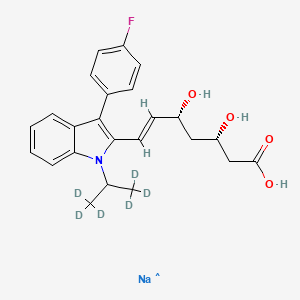
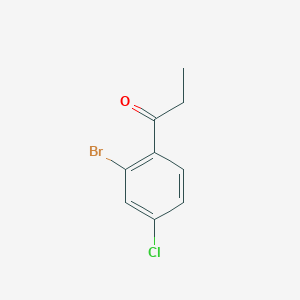

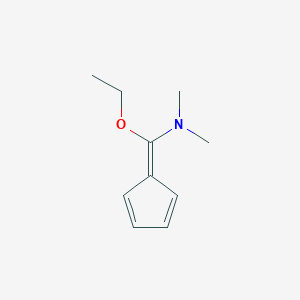
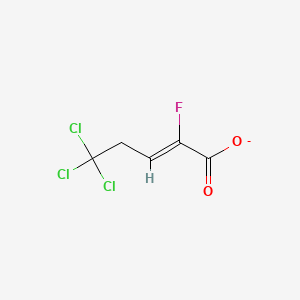
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
